4-Methoxy-5-nitrobenzene-1,2-diamine

CAS No.: 69399-59-3

Cat. No.: VC8289001

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69399-59-3 |

|---|---|

| Molecular Formula | C7H9N3O3 |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | 4-methoxy-5-nitrobenzene-1,2-diamine |

| Standard InChI | InChI=1S/C7H9N3O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,8-9H2,1H3 |

| Standard InChI Key | XVISAAYLUJSKJA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)N)N)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C=C(C(=C1)N)N)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

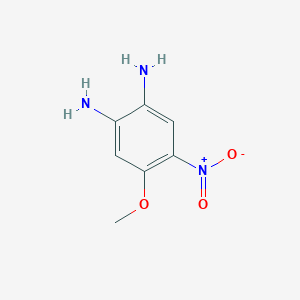

4-Methoxy-5-nitrobenzene-1,2-diamine features a benzene ring with substituents at the 1, 2, 4, and 5 positions (Figure 1). The methoxy group (-OCH₃) at position 4 donates electrons via resonance, while the nitro group (-NO₂) at position 5 withdraws electrons, creating a polarized electronic environment. The diamine groups (-NH₂) at positions 1 and 2 enable participation in condensation and coordination reactions .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

| CAS Number | 69399-59-3 |

| IUPAC Name | 4-Methoxy-5-nitrobenzene-1,2-diamine |

| Solubility | Partially soluble in polar solvents (e.g., DMSO, methanol) |

| Melting Point | Not reported |

| Stability | Sensitive to light and moisture |

The compound’s canonical SMILES (COC1=C(C(=C(C(=C1N)N)N+[O-]))O) highlights the spatial arrangement of functional groups, which dictates its reactivity.

Synthesis and Industrial Production

The synthesis of 4-methoxy-5-nitrobenzene-1,2-diamine typically involves sequential nitration, methoxylation, and reduction steps, adapted from protocols for structurally related nitroanilines .

Nitration of Precursor Substrates

A common route begins with 2,4-difluoro-1-nitrobenzene, which undergoes methoxylation using potassium tert-butoxide (PTB) in methanol at 0–20°C . This step substitutes a fluorine atom with a methoxy group, yielding 4-methoxy-2-fluoro-1-nitrobenzene. Subsequent catalytic hydrogenation with Raney nickel reduces the nitro group to an amine, forming 4-methoxy-2-fluoroaniline .

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | PTB, methanol, 0–20°C | 87.4 |

| Hydrogenation | Raney Ni, H₂, 25–30°C | 98.0 |

| Nitration | HNO₃/H₂SO₄, 0°C | 78.3 |

| Hydrolysis | HCl, reflux | 73.6 |

Industrial-scale production optimizes these steps for cost efficiency, employing continuous-flow reactors to enhance reaction control and purity .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its electron-withdrawing nitro group and electron-donating methoxy group. Key reactions include:

Reduction of Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation or stoichiometric reagents like iron/HCl. This transformation is critical in synthesizing diaminophenol derivatives for pharmaceutical applications.

Diazotization and Coupling

The diamine groups undergo diazotization with nitrous acid (HNO₂), forming diazonium salts that participate in azo-coupling reactions. These reactions are utilized in dye synthesis and bioconjugation.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitutions at positions activated by the nitro group. For example, methoxy or amine groups can be introduced via SNAr mechanisms under basic conditions .

Pharmaceutical Applications

4-Methoxy-5-nitrobenzene-1,2-diamine is primarily recognized as Aliskiren Impurity 60, a byproduct in the synthesis of aliskiren, a renin inhibitor used to treat hypertension . Its presence in drug formulations is tightly regulated, necessitating robust analytical methods for quantification.

Role in Aliskiren Synthesis

During aliskiren production, this compound arises from incomplete methoxylation or premature nitro group reduction. Regulatory guidelines mandate its concentration to remain below 0.1% in final drug products .

Biological Activity

Research Gaps and Future Directions

Despite its industrial relevance, gaps persist in understanding this compound’s:

-

Metabolic Pathways: Hepatic metabolism and metabolite toxicity.

-

Environmental Impact: Degradation kinetics in soil and water.

-

Therapeutic Potential: Structure-activity relationships in antimicrobial or anticancer contexts.

Future studies should prioritize high-throughput screening and computational modeling to elucidate these aspects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume